molecular formula C8H5F3N2S2 B1273160 2-Amino-6-(trifluoromethylthio)benzothiazole CAS No. 326-45-4

2-Amino-6-(trifluoromethylthio)benzothiazole

Cat. No. B1273160
Key on ui cas rn: 326-45-4
M. Wt: 250.3 g/mol
InChI Key: PBRVVEXJMLEKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05236940

Procedure details

The procedure is as in Example 1, starting with 4-trifluoromethylthioaniline (3.85 g), potassium thiocyanate (7 g) and bromine (1 cc) in acetic acid (30 cc). The light brown crude product is taken up with acetic acid (250 cc) at 80° C. and the solution obtained is treated with decolorizing charcoal (0.4 g) and filtered; the filtrate is cooled to about 10° C., diluted with water (150 cc) and alkalinized with 28% strength ammonia solution (400 cc). The precipitate obtained is drained, dried in the air and recrystallized in a mixture of cyclohexane (250 cc) and isopropyl ether (30 cc). 6-Trifluoromethylthio-2-benzothiazolamine (2.9 g), m.p. 155° C., is obtained.
Quantity
3.85 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1.[S-:13][C:14]#[N:15].[K+].BrBr.C>C(O)(=O)C>[F:12][C:2]([F:11])([F:1])[S:3][C:4]1[CH:10]=[CH:9][C:7]2[N:8]=[C:14]([NH2:15])[S:13][C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
FC(SC1=CC=C(N)C=C1)(F)F
Step Two
Name
potassium thiocyanate
Quantity
7 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
diluted with water (150 cc)
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
recrystallized in a mixture of cyclohexane (250 cc) and isopropyl ether (30 cc)

Outcomes

Product
Name
Type
product
Smiles
FC(SC1=CC2=C(N=C(S2)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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